molecular formula C28H26N2O B11091276 8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(cyclohex-3-en-1-yl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11091276
M. Wt: 406.5 g/mol
InChI Key: PNMQXSJFYRIGPZ-UHFFFAOYSA-N
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Description

8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE is a complex organic compound belonging to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(3-CYCLOHEXENYL)-11-PHENYL-8,10,11,12-TETRAHYDROBENZO[A][4,7]PHENANTHROLIN-9(7H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions. As a chelating ligand, it coordinates with metal ions through its nitrogen atoms, forming stable structures. These metal complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H26N2O

Molecular Weight

406.5 g/mol

IUPAC Name

8-cyclohex-3-en-1-yl-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C28H26N2O/c31-25-17-20(18-8-3-1-4-9-18)16-22-26-21-12-7-15-29-23(21)13-14-24(26)30-28(27(22)25)19-10-5-2-6-11-19/h1-5,7-9,12-15,19-20,28,30H,6,10-11,16-17H2

InChI Key

PNMQXSJFYRIGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6

Origin of Product

United States

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